molecular formula C10H21NO2 B14415294 1,2,2,6,6-Pentamethyl-1-oxo-1lambda~5~-piperidin-4-ol CAS No. 83251-40-5

1,2,2,6,6-Pentamethyl-1-oxo-1lambda~5~-piperidin-4-ol

Cat. No.: B14415294
CAS No.: 83251-40-5
M. Wt: 187.28 g/mol
InChI Key: TWFUVZHIYYMIOR-UHFFFAOYSA-N
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Description

1,2,2,6,6-Pentamethyl-1-oxo-1lambda~5~-piperidin-4-ol is a chemical compound known for its unique structure and properties It is a derivative of piperidine, characterized by the presence of five methyl groups and an oxo group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,2,6,6-Pentamethyl-1-oxo-1lambda~5~-piperidin-4-ol typically involves the alkylation of piperidine derivatives. One common method includes the reaction of piperidine with methylating agents under controlled conditions to introduce the methyl groups. The oxo group can be introduced through oxidation reactions using oxidizing agents such as potassium permanganate or chromium trioxide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale alkylation and oxidation processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial production.

Chemical Reactions Analysis

Types of Reactions

1,2,2,6,6-Pentamethyl-1-oxo-1lambda~5~-piperidin-4-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.

Scientific Research Applications

1,2,2,6,6-Pentamethyl-1-oxo-1lambda~5~-piperidin-4-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,2,2,6,6-Pentamethyl-1-oxo-1lambda~5~-piperidin-4-ol involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, influencing various biochemical pathways. The exact mechanism depends on the context of its application and the specific targets involved.

Comparison with Similar Compounds

Similar Compounds

    1,2,2,6,6-Pentamethylpiperidine: A closely related compound with similar structural features but lacking the oxo group.

    2,2,6,6-Tetramethylpiperidine: Another related compound with one less methyl group.

Uniqueness

1,2,2,6,6-Pentamethyl-1-oxo-1lambda~5~-piperidin-4-ol is unique due to the presence of both the oxo group and the five methyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

CAS No.

83251-40-5

Molecular Formula

C10H21NO2

Molecular Weight

187.28 g/mol

IUPAC Name

1,2,2,6,6-pentamethyl-1-oxidopiperidin-1-ium-4-ol

InChI

InChI=1S/C10H21NO2/c1-9(2)6-8(12)7-10(3,4)11(9,5)13/h8,12H,6-7H2,1-5H3

InChI Key

TWFUVZHIYYMIOR-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(CC([N+]1(C)[O-])(C)C)O)C

Origin of Product

United States

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